1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound belongs to the spiro heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon. Key structural features include:
- 2-(Thiophen-2-yl) group: Introduces aromatic π-system interactions and sulfur-based electronic effects .
- 1'-Ethanone substituent: Provides a ketone moiety for hydrogen bonding or derivatization .
The spiro architecture confers conformational rigidity, influencing binding specificity and metabolic stability. Its molecular weight (calculated as ~437.3 g/mol based on analogs) suggests moderate lipophilicity, suitable for central nervous system (CNS) penetration if optimized .
Properties
IUPAC Name |
1-(9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-13(25)23-8-6-20(7-9-23)24-17(12-16(22-24)19-3-2-10-27-19)15-11-14(21)4-5-18(15)26-20/h2-5,10-11,17H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJREUJXFBEADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a unique spiro structure that includes a bromine atom and a thiophene moiety. The molecular formula is with a molecular weight of approximately 490.4 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of the benzoxazepine family, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed cytotoxic effects on solid tumor cell lines with varying potency depending on the specific cancer type. In vitro assays indicated that it inhibited cell proliferation effectively in certain conditions .
- Mechanism of Action : The proposed mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression. The compound's interaction with these cytokines suggests a dual role in both anti-inflammatory and anticancer pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Release : Studies indicated that treatment with the compound resulted in a significant reduction in the release of pro-inflammatory cytokines from activated immune cells. This suggests that it may serve as an effective anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains:
- Bacterial Inhibition : While some derivatives exhibited limited antimicrobial activity, specific compounds within the series showed significant effectiveness against certain bacterial pathogens. This highlights the potential for developing new antimicrobial agents derived from this chemical scaffold .
Case Studies and Research Findings
Several key studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study evaluated a series of benzoxazepine derivatives for their anticancer properties. Results indicated that some compounds led to apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory capabilities of thiophene-containing compounds. It was found that these compounds could significantly reduce inflammation in animal models by inhibiting specific signaling pathways involved in inflammatory responses .
- Antimicrobial Evaluation : Research assessing the antimicrobial activity highlighted that while many derivatives showed limited effectiveness, specific structural modifications enhanced their activity against resistant bacterial strains .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism/Notes |
|---|---|---|
| Antiproliferative | Significant against solid tumors | Modulates IL-6 and TNF-α release; induces apoptosis |
| Anti-inflammatory | Effective | Reduces pro-inflammatory cytokine release |
| Antimicrobial | Limited but notable | Effective against certain bacterial strains; structure-dependent |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations
- Chloro analogs (e.g., ) exhibit lower molecular weights but reduced electronic effects compared to bromine.
- Aromatic Substituents :
- Piperidine Modifications: Ethanone (COCH3) at the 1'-position balances hydrogen bonding and steric bulk, contrasting with esters (e.g., ethyl carboxylate in ) or alkyl chains (e.g., propyl in ), which alter pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
